Chemical structure and physical properties of ethyl (11Z)-icosenoate
Chemical structure and physical properties of ethyl (11Z)-icosenoate
An In-depth Technical Guide to Ethyl (11Z)-icosenoate
Introduction
Ethyl (11Z)-icosenoate, also known as ethyl gondoate, is the ethyl ester of (11Z)-icosenoic acid (gondoic acid), a monounsaturated omega-9 fatty acid. Gondoic acid is naturally present in various plant oils and nuts, with a notable abundance in jojoba oil.[1] While the parent fatty acid has garnered interest for its biological activities, the ethyl ester derivative holds significance in research and various industrial applications due to its physicochemical properties. This guide provides a comprehensive overview of the chemical structure, physical properties, and potential applications of ethyl (11Z)-icosenoate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Ethyl (11Z)-icosenoate is a long-chain fatty acid ethyl ester (FAEE). Its structure consists of a 20-carbon chain with a single cis double bond located at the 11th carbon atom from the carboxyl group. The ethyl ester functional group is at one end of the chain.
The key identifiers for ethyl (11Z)-icosenoate are:
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Synonyms: 11-Eicosenoic acid, ethyl ester, (Z)-, Ethyl (11Z)-11-eicosenoate.[3]
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CAS Number: 137202-21-2.[3]
The presence of the cis double bond at the C11-C12 position introduces a kink in the acyl chain, which is crucial in determining its physical state and fluidity at different temperatures. This is in contrast to its trans-isomer, ethyl (11E)-eicosenoate, which has a more linear and rigid structure.[4][5]
Caption: Chemical structure of ethyl (11Z)-icosenoate.
Physical and Chemical Properties
The physical properties of ethyl (11Z)-icosenoate are characteristic of a long-chain monounsaturated fatty acid ester. Commercially available preparations are typically of high purity (>99%).[3]
| Property | Value | Source |
| Molecular Weight | 338.57 g/mol | [3] |
| Physical State | Liquid at room temperature | [3] |
| Purity (Typical) | >99% | [3] |
| Storage Temperature | Freezer (-20°C recommended) | [3][6] |
| Solubility | Soluble in organic solvents like chloroform and slightly soluble in methanol. Limited solubility in water. | [6][7] |
The cis configuration of the double bond results in a lower melting point compared to its saturated counterpart, ethyl arachidate (C20:0), and its trans-isomer.[8] This increased fluidity is a key property influencing its applications.
Spectroscopic Characterization
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¹H NMR: Expected signals would include a triplet corresponding to the terminal methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, a multiplet around 5.3 ppm for the two vinyl protons of the cis double bond, a triplet for the alpha-methylene protons adjacent to the carbonyl group, and a complex of multiplets for the numerous methylene protons in the long aliphatic chain.
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¹³C NMR: The spectrum would show a signal for the carbonyl carbon around 174 ppm, two signals for the carbons of the cis double bond around 130 ppm, and a series of signals in the aliphatic region (14-34 ppm) for the methyl and methylene carbons.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M+) at m/z 338. The fragmentation pattern would be characteristic of a fatty acid ethyl ester, with prominent peaks resulting from cleavage at the ester group and along the aliphatic chain.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong C=O stretching vibration for the ester group around 1740 cm⁻¹, C-O stretching bands, and a characteristic C=C stretching vibration for the cis double bond around 1655 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹.[9]
Applications and Areas of Research
The applications of ethyl (11Z)-icosenoate span various fields, from being a research standard to potential roles in industrial formulations and as a biomarker.
Biomarker of Ethanol Consumption
Fatty acid ethyl esters (FAEEs), including ethyl (11Z)-icosenoate, are formed in the body through the non-oxidative metabolism of ethanol. Their presence in various tissues and blood can serve as a reliable marker for acute and chronic alcohol intake.[10] This has significant implications in clinical and forensic toxicology.
Research and Analytical Standard
In lipidomics and related research, pure ethyl (11Z)-icosenoate serves as an essential analytical standard for its identification and quantification in complex biological or industrial samples using techniques like gas chromatography (GC) and mass spectrometry (MS). Its methyl ester counterpart is frequently used as a standard to identify fatty acid peaks.[6]
Potential Industrial Applications
Given its properties as a long-chain fatty acid ester, ethyl (11Z)-icosenoate has potential applications in industries that utilize such compounds:
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Lubricants and Surfactants: Its fluidity and long hydrocarbon chain make it a candidate for use in the formulation of specialty lubricants and as a precursor for surfactants.[8]
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Cosmetics: The parent fatty acid, gondoic acid, is noted for its moisturizing properties.[11] The ethyl ester, with its similar long-chain character, could be explored for use in cosmetic and personal care formulations.
Pharmacological and Biological Relevance of the Parent Acid
The parent compound, gondoic acid, has demonstrated anti-inflammatory activity by inhibiting the production of reactive oxygen species (ROS) and modulating specific signaling pathways.[11] While this activity is attributed to the free fatty acid, the ethyl ester can serve as a precursor or a more lipophilic form for research into the biological effects of this fatty acid family.
Experimental Protocols
General Protocol for the Synthesis of Ethyl (11Z)-icosenoate via Fischer Esterification
A specific, detailed synthesis protocol for ethyl (11Z)-icosenoate is not widely published. However, a standard Fischer esterification of the parent fatty acid, gondoic acid, is a viable and straightforward method.
Objective: To synthesize ethyl (11Z)-icosenoate from (11Z)-icosenoic acid.
Materials:
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(11Z)-Icosenoic acid (Gondoic acid)
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Anhydrous ethanol
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Concentrated sulfuric acid (as catalyst)
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Anhydrous sodium sulfate
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
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In a round-bottom flask, dissolve (11Z)-icosenoic acid in an excess of anhydrous ethanol (e.g., 20-fold molar excess).
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With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid mass).
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Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
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Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl (11Z)-icosenoate.
-
The product can be further purified by column chromatography on silica gel if required.
Caption: Workflow for the synthesis of ethyl (11Z)-icosenoate.
Conclusion
Ethyl (11Z)-icosenoate is a significant long-chain monounsaturated fatty acid ester with well-defined chemical and physical properties. Its importance as a biomarker for ethanol consumption is established, and it serves as a crucial standard in analytical chemistry. While its direct industrial applications are still emerging, the properties of this molecule and its parent fatty acid suggest potential in the development of novel lubricants, surfactants, and cosmetic ingredients. Further research into its biological activities and synthetic pathways will undoubtedly expand its utility for the scientific and industrial communities.
References
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PubChem. Ethyl 11-eicosenoate. National Center for Biotechnology Information. [Link]
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Cyberlipid. Gondoic acid. [Link]
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NIST. 5,8,11,14-Eicosatetraenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]
- Google Patents. Method for industrialized production of eicosapentaenoic acid ethyl ester.
-
Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]
-
PubChem. Gondoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (E)-gondoic acid. [Link]
-
Wikipedia. 11-Eicosenoic acid. [Link]
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